molecular formula C25H26FN3O B500193 2-(4-benzhydryl-1-piperazinyl)-N-(4-fluorophenyl)acetamide CAS No. 307511-27-9

2-(4-benzhydryl-1-piperazinyl)-N-(4-fluorophenyl)acetamide

Cat. No.: B500193
CAS No.: 307511-27-9
M. Wt: 403.5g/mol
InChI Key: RJQUHFUCZUEJTL-UHFFFAOYSA-N
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Description

2-(4-benzhydryl-1-piperazinyl)-N-(4-fluorophenyl)acetamide is a complex organic compound with potential applications in various scientific fields. It is characterized by the presence of a piperazine ring substituted with a benzhydryl group and a fluorophenylacetamide moiety. This compound’s unique structure makes it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-benzhydryl-1-piperazinyl)-N-(4-fluorophenyl)acetamide typically involves multiple steps, starting with the preparation of the piperazine ring. The benzhydryl group is introduced through a nucleophilic substitution reaction, followed by the attachment of the fluorophenylacetamide moiety. The reaction conditions often require the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon (Pd/C) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(4-benzhydryl-1-piperazinyl)-N-(4-fluorophenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the benzhydryl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride (NaH) or lithium diisopropylamide (LDA) in an aprotic solvent like tetrahydrofuran (THF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(4-benzhydryl-1-piperazinyl)-N-(4-fluorophenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential use as an antipsychotic or antidepressant agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-benzhydryl-1-piperazinyl)-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes. The exact pathways and molecular targets are still under investigation, but its structure suggests potential activity at serotonin or dopamine receptors.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-benzhydryl-1-piperazinyl)ethyl 4-fluorophenyl ether
  • 2-(4-benzhydryl-1-piperazinyl)-2-oxoethyl 4-fluorophenyl ether

Uniqueness

2-(4-benzhydryl-1-piperazinyl)-N-(4-fluorophenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and pharmacological properties. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable candidate for further research and development.

Properties

IUPAC Name

2-(4-benzhydrylpiperazin-1-yl)-N-(4-fluorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26FN3O/c26-22-11-13-23(14-12-22)27-24(30)19-28-15-17-29(18-16-28)25(20-7-3-1-4-8-20)21-9-5-2-6-10-21/h1-14,25H,15-19H2,(H,27,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJQUHFUCZUEJTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NC2=CC=C(C=C2)F)C(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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